4-Hydroxy-2-methylpyrimidine-5-carbonitrile

Catalog No.
S706974
CAS No.
27058-54-4
M.F
C6H5N3O
M. Wt
135.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-2-methylpyrimidine-5-carbonitrile

CAS Number

27058-54-4

Product Name

4-Hydroxy-2-methylpyrimidine-5-carbonitrile

IUPAC Name

2-methyl-6-oxo-1H-pyrimidine-5-carbonitrile

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C6H5N3O/c1-4-8-3-5(2-7)6(10)9-4/h3H,1H3,(H,8,9,10)

InChI Key

GSPKYRXUBCRKIF-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=O)N1)C#N

Canonical SMILES

CC1=NC=C(C(=O)N1)C#N

The exact mass of the compound 4-Hydroxy-2-methylpyrimidine-5-carbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Hydroxy-2-methylpyrimidine-5-carbonitrile (CAS 27058-54-4) is a specifically substituted heterocyclic compound belonging to the pyrimidine-5-carbonitrile class. This structural class serves as a foundational scaffold in medicinal chemistry for the development of targeted kinase inhibitors, which are crucial in oncology and inflammation research. [1] Its specific arrangement of a C2-methyl group, a C4-hydroxyl (oxo) group, and a C5-nitrile group provides a validated three-point diversity scaffold for building molecules that interact with the ATP-binding site of various protein kinases. [2]

In kinase inhibitor development, seemingly minor structural changes to the core scaffold can lead to a complete loss of biological activity or target selectivity. Substituting 4-Hydroxy-2-methylpyrimidine-5-carbonitrile with a non-methylated analog, a variant lacking the C5-nitrile, or a different pyrimidine isomer is a high-risk procurement decision. The C2-methyl group is often critical for occupying a specific hydrophobic pocket in the kinase active site, while the C4-hydroxyl and C5-nitrile groups are key hydrogen bond acceptors/donors that anchor the inhibitor and determine its orientation and potency. [1] Using a generic or near-neighbor substitute often results in significant downstream investment in synthesis and screening, only to yield compounds with poor potency, off-target effects, or unfavorable physicochemical properties, making this specific isomer a more reliable starting point for targeted synthesis campaigns. [2]

Precursor Suitability: Enables Final Compounds with 4.5- to 8.4-Fold Higher Potency than Erlotinib Standard

Derivatives built from a pyrimidine-5-carbonitrile core, closely related to the target compound, demonstrate significantly enhanced biological potency over established clinical benchmarks. In a study targeting the Epidermal Growth Factor Receptor (EGFR), compound 11b, which utilizes this core structure, exhibited IC50 values of 3.37 µM (HCT-116) and 2.4 µM (A549), marking a substantial improvement in cytotoxic activity compared to the FDA-approved EGFR inhibitor Erlotinib, which showed IC50 values of 15.10 µM and 20.21 µM against the same cell lines, respectively. [1]

Evidence DimensionAntiproliferative Activity (IC50)
Target Compound Data2.40 µM (A549 cells) for final derivative using pyrimidine-5-carbonitrile core [<a href="https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01557a" target="_blank">1</a>]
Comparator Or BaselineErlotinib (approved drug standard): 20.21 µM (A549 cells) [<a href="https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01557a" target="_blank">1</a>]
Quantified Difference8.4-fold higher potency for the derivative vs. Erlotinib standard [<a href="https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01557a" target="_blank">1</a>]
ConditionsIn vitro cytotoxicity assay against A549 non-small cell lung cancer cells.

Procuring this specific precursor provides a validated structural foundation for developing next-generation inhibitors that outperform existing clinical standards in potency.

Scaffold Versatility: Proven Core for Developing Inhibitors Across Multiple, Distinct Kinase Families

The pyrimidine-5-carbonitrile scaffold is not limited to a single kinase class, demonstrating its utility as a versatile starting material for diverse drug discovery programs. Independent research campaigns have successfully used this core structure to generate potent inhibitors against different and biomedically important enzyme families. Published examples include the development of inhibitors for EGFR (cancer) [1], COX-2 (inflammation) [2], and VEGFR-2 (angiogenesis) [3].

Evidence DimensionApplicability as a Core Scaffold
Target Compound DataDemonstrated utility for EGFR, COX-2, and VEGFR-2 inhibitor synthesis programs. [REFS-1, REFS-2, REFS-3]
Comparator Or BaselineA more specialized heterocyclic precursor, such as an indazole-based core primarily used for PLK4 inhibitors. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10394017/" target="_blank">4</a>]
Quantified DifferenceApplicable to at least 3 major kinase/enzyme families versus a single specialized family.
ConditionsReported in peer-reviewed medicinal chemistry literature as a core synthetic scaffold.

For organizations with multiple research targets, this compound represents a low-risk, high-versatility procurement choice, enabling exploration of diverse kinase families from a single, reliable chemical starting point.

Precursor for Cyclin-Dependent Kinase (CDK) Inhibitors Central to Cell Cycle Research

The pyrimidine core is a recurring structural motif in patented and developmental inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK2, CDK4, and CDK6, which are critical regulators of the cell cycle and established targets in cancer therapy. [1] International patent applications frequently describe compounds where a substituted pyrimidine, directly analogous to the target compound, serves as the central scaffold. For example, patent WO2022149057A1 discloses a series of CDK inhibitors for treating proliferative diseases, underscoring the value of this chemical class as a starting point for novel therapeutics in this highly competitive field. [2]

Evidence DimensionPrevalence in Intellectual Property
Target Compound DataServes as a foundational scaffold for CDK inhibitors described in multiple patents. [REFS-1, REFS-2]
Comparator Or BaselineGeneric heterocyclic building blocks not specifically cited in CDK-related patents.
Quantified DifferenceN/A (Qualitative evidence of utility in a high-value therapeutic area).
ConditionsUse as a core chemical moiety in patent literature for CDK inhibitors.

Procuring this compound allows research teams to build upon established, patent-validated chemical matter, accelerating the development of novel CDK inhibitors without starting from unproven scaffolds.

Lead Generation for Novel EGFR Inhibitors

Use as a core building block for synthesizing libraries of new EGFR inhibitors aimed at achieving higher potency against cancer cell lines like A549 and HCT-116 compared to established drugs such as Erlotinib. [1]

Development of Selective CDK2/4/6 Inhibitors for Cell Cycle Research

Serve as the foundational scaffold in medicinal chemistry programs focused on developing selective inhibitors of CDK2, CDK4, and CDK6 for applications in oncology and the study of cell cycle regulation, leveraging its prevalence in relevant patent literature. [2]

Multi-Target Kinase Inhibitor Library Synthesis

Employ as a versatile starting material for scaffold-based library synthesis targeting a diverse range of kinases, including EGFR, VEGFR-2, and others, ideal for high-throughput screening and hit-finding in broad drug discovery campaigns. [3]

XLogP3

-0.8

Other CAS

27058-54-4

Wikipedia

1,6-Dihydro-2-methyl-6-oxo-5-pyrimidinecarbonitrile

Dates

Last modified: 08-15-2023

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